molecular formula C30H29Cl2NO6 B301960 (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301960
M. Wt: 570.5 g/mol
InChI Key: KZAWHCWEPBVTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer cell growth, and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can modulate the expression of various genes and proteins involved in inflammation, cancer cell growth, and bacterial infections. The compound has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the research and development of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more stable and soluble formulations of the compound.
3. In vivo studies to evaluate the efficacy of the compound in animal models.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Use of the compound in combination with other drugs for enhanced therapeutic effects.
6. Development of analogs of the compound with improved properties.
7. Evaluation of the compound's potential in other disease areas, such as neurodegenerative diseases.
8. Development of novel drug delivery systems for the compound.
9. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In summary, (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound with promising therapeutic potential in various disease areas. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to develop more stable and soluble formulations of the compound.

Synthesis Methods

The synthesis of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the reaction of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde with 1,2,3,4-tetrahydroacridin-9(10H)-one in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the final product.

Scientific Research Applications

(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against cancer cell lines, bacterial infections, and inflammatory diseases.

properties

Product Name

(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molecular Formula

C30H29Cl2NO6

Molecular Weight

570.5 g/mol

IUPAC Name

2-[9-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C30H29Cl2NO6/c1-2-38-25-14-18(13-20(32)30(25)39-16-17-9-11-19(31)12-10-17)27-28-21(5-3-7-23(28)34)33(15-26(36)37)22-6-4-8-24(35)29(22)27/h9-14,27H,2-8,15-16H2,1H3,(H,36,37)

InChI Key

KZAWHCWEPBVTCF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.